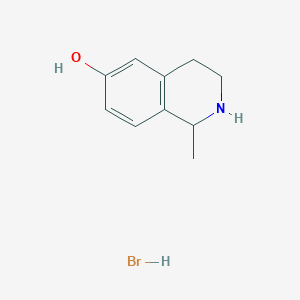

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide

Description

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide (C₁₀H₁₄BrNO; MW 244.13 g/mol) is a hydrobromide salt derived from the tetrahydroisoquinoline scaffold, characterized by a methyl group at the 1-position and a hydroxyl group at the 6-position of the isoquinoline ring . This compound is structurally related to neurotransmitters and bioactive alkaloids, making it a subject of interest in medicinal chemistry and neuropharmacology. Its hydrobromide form enhances solubility and stability, facilitating pharmacological applications .

Properties

IUPAC Name |

1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.BrH/c1-7-10-3-2-9(12)6-8(10)4-5-11-7;/h2-3,6-7,11-12H,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAIMTCPZTZKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=C(C=C2)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25939-85-9 | |

| Record name | 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the isoquinoline derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form various N-substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide

- Molecular Formula : C10H14BrNO

- Molecular Weight : 244.13 g/mol

- CAS Number : 25939-85-9

Structural Characteristics

The compound belongs to the isoquinoline class of alkaloids and features a tetrahydroisoquinoline core. The presence of the hydroxyl group and the bromine atom is crucial for its biological interactions.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of this compound. Studies indicate that it may protect against neurotoxic agents such as MPTP and rotenone by:

- Mechanism of Action : Antagonizing glutamatergic systems and scavenging free radicals.

- Case Study : In rodent models, this compound demonstrated significant neuroprotection against dopamine depletion, suggesting potential applications in treating Parkinson's disease and other neurodegenerative disorders .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against various pathogens. It has been tested against several bacterial strains with notable results:

| Pathogen | Inhibition Zone (mm) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 15 | Disruption of cell membrane |

| Escherichia coli | 12 | Inhibition of protein synthesis |

These findings support its potential as an antimicrobial agent in clinical settings.

Anti-Cancer Properties

This compound has also been investigated for its anti-cancer effects:

| Cell Line | IC50 (μg/mL) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 5.0 | Microtubule destabilization |

| MDA-MB-231 | 4.0 | Induction of apoptosis |

These results indicate that the compound may play a role in cancer therapy by targeting microtubules and promoting cell death .

Synthesis Procedure:

- Combine phenylethylamine with an aldehyde.

- Use an acid catalyst to facilitate the reaction.

- Isolate the product as a hydrobromide salt to enhance solubility.

This approach allows for the modification of the compound to optimize its biological activities.

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide involves several pathways:

Dopamine Receptors: It interacts with dopamine receptors, particularly by inhibiting the formation of 3,4-dihydroxyphenylacetic acid and shifting dopamine catabolism towards COMT-dependent O-methylation.

MAO Inhibition: It inhibits both MAO-A and MAO-B enzymes, leading to increased levels of neurotransmitters in the brain.

Free Radical Scavenging: The compound has antioxidant properties, reducing the production of free radicals and providing neuroprotection.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroisoquinoline Derivatives

Key Observations :

- Substituent Position : The position of hydroxyl/methoxy groups (e.g., 6-OH vs. 7-OCH₃) significantly impacts receptor binding and metabolic stability .

- Salt Forms : Hydrobromide and hydrochloride salts improve bioavailability compared to free bases .

- Functional Groups : Sulfonyl (SO₂CH₃) and pyrrolidine-ethoxy moieties enhance target specificity in imaging agents .

Neuroprotective Potential

While 1-methyl-1,2,3,6-tetrahydropyridine (MPTP) is neurotoxic and induces Parkinsonian symptoms in primates, structurally distinct tetrahydroisoquinoline derivatives like modafinil analogs demonstrate neuroprotective effects. For example, modafinil preserves striatal dopamine levels (41% vs. 5% in controls) in MPTP-intoxicated marmosets .

Biological Activity

1-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide (1MeTIQ) is a synthetic compound derived from tetrahydroisoquinoline, a class recognized for its diverse biological activities. This article delves into the biological activity of 1MeTIQ, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

- Molecular Formula : C10H13NO.BrH

- CAS Number : 25939-85-9

- IUPAC Name : 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol; hydrobromide

1MeTIQ exhibits a variety of biological activities primarily through the following mechanisms:

- Neuroprotection : It has been shown to protect neurons against neurotoxic agents such as MPTP and rotenone by antagonizing their effects and reducing oxidative stress through free radical scavenging .

- Monoamine Oxidase Inhibition : The compound inhibits monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine. This inhibition leads to increased levels of neurotransmitters in the brain, providing potential therapeutic effects in neurodegenerative diseases .

- Antidepressant-like Effects : Animal studies have demonstrated that 1MeTIQ exhibits antidepressant-like properties, suggesting its potential use in treating mood disorders .

Neuroprotective Effects

Research indicates that 1MeTIQ can mitigate neurotoxicity in various models. For instance:

- In SH-SY5Y cell lines, hydroxyl-substituted derivatives of 1MeTIQ showed reduced toxicity compared to unsubstituted variants. Specifically, certain derivatives exhibited enhanced neuroprotective efficacy against oxidative stress .

Antioxidant Properties

The compound's ability to scavenge free radicals contributes to its neuroprotective effects. This property is crucial in preventing cellular damage associated with neurodegenerative diseases.

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activity of 1MeTIQ:

Comparative Analysis with Related Compounds

To better understand the unique properties of 1MeTIQ, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Lacks methyl and hydroxyl groups | Known for general neuroprotective properties but less potent than 1MeTIQ |

| 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | Contains additional hydroxyl groups | Exhibits different antioxidant activities |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Similar to 1MeTIQ but without hydroxyl group | Reduced reactivity and biological activity compared to 1MeTIQ |

Q & A

Q. What are the standard synthetic routes for 1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide, and how are intermediates characterized?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via reductive amination of 1,2,3,4-tetrahydroisoquinoline precursors using sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of acetic acid. For example, analogous compounds (e.g., 1-methylpiperidin-4-yl derivatives) were prepared by reacting tetrahydroquinoline with ketones followed by NaBH(OAc)₃ reduction .

- Salt Formation : Conversion to the hydrobromide salt typically involves treating the free base with HBr in methanol, followed by solvent evaporation and recrystallization. A similar protocol was used for dihydrochloride salts by adding HCl to free bases .

- Characterization : Intermediates are validated via ¹H NMR (e.g., δ 1.2–3.5 ppm for methyl and tetrahydroisoquinoline protons) and ESI-MS (e.g., [M+H]⁺ peaks). HPLC purity >95% is standard .

Q. What analytical techniques are critical for assessing the purity and stability of this compound?

Methodological Answer:

- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is used to quantify impurities. For example, related tetrahydroisoquinoline derivatives were analyzed using gradients of acetonitrile/water with 0.1% trifluoroacetic acid .

- Thermogravimetric Analysis (TGA) : To evaluate hygroscopicity and decomposition points, especially for hydrobromide salts.

- NMR Stability Studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) by tracking shifts in aromatic or methyl protons .

Advanced Research Questions

Q. How can discrepancies in NMR data between synthetic batches be resolved?

Methodological Answer:

Q. What pharmacological screening approaches are suitable for evaluating its bioactivity?

Methodological Answer:

- Enzyme Inhibition Assays :

- NOS Inhibition : Use recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells. Measure NO synthesis via radioactive arginine-to-citrulline conversion .

- Acetylcholinesterase (AChE) Inhibition : Adapt protocols from 1,2-dihydroisoquinolin-3(4H)-one derivatives, using Ellman’s method with DTNB substrate .

- Dose-Response Analysis : IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism).

Q. How can synthetic by-products (e.g., dimers or regioisomers) be identified and mitigated?

Methodological Answer:

- By-Product Identification :

- Mitigation :

- Optimized Reaction Conditions : Reduce bromine excess in electrophilic substitutions to prevent di-bromination .

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) minimize radical coupling, as seen in tetrahydroquinoline brominations .

Data Contradiction Analysis

Q. How to reconcile conflicting yield reports for similar tetrahydroisoquinoline syntheses?

Case Study : Yields for tert-butyl-protected intermediates ranged from 60.6% to 72.6% in analogous reactions .

- Root Causes :

- Validation Protocol : Reproduce reactions under inert atmosphere (Ar/N₂) with freshly distilled solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.